A Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Scaffold: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to the Octahydropyrrolo[1,2-a]pyrazine Scaffold: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of the octahydropyrrolo[1,2-a]pyrazine scaffold, a privileged heterocyclic structure in medicinal chemistry. Recognizing the limited publicly available data on the specific derivative 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine, this document focuses on the core molecular framework. We will explore its fundamental chemical structure, physicochemical properties, general synthetic strategies, and the diverse pharmacological activities exhibited by its derivatives. The content herein is synthesized from peer-reviewed literature and chemical databases, offering researchers and drug development professionals a foundational understanding and practical insights into this promising chemical class.
The Octahydropyrrolo[1,2-a]pyrazine Core Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The pyrrolo[1,2-a]pyrazine system, a fused bicyclic heterocycle, is one such scaffold that has garnered significant interest.[3] This guide specifically delves into the fully saturated (octahydro) version, which provides a rigid, three-dimensional structure ideal for creating specific pharmacophores.
Chemical Structure and Nomenclature
The core structure consists of a pyrrolidine ring fused to a piperazine ring. The formal IUPAC name for the unsubstituted scaffold is 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine .[4] The fusion of the rings creates a chiral center at the 8a position, a critical feature for stereospecific interactions with biological targets. The numbering convention for this bicyclic system is illustrated below.
Physicochemical Properties
Understanding the fundamental properties of the parent scaffold is essential for predicting the behavior of its derivatives, such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| IUPAC Name | 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | [4] |
| CAS Number | 5654-83-1 | [4] |
| Predicted XLogP3 | -0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Note: Properties are for the unsubstituted parent scaffold and are computationally predicted where noted.
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
The synthesis of derivatives based on this scaffold typically involves multi-step sequences. General strategies often rely on cyclization reactions to form the fused bicyclic system.[3][5] Key synthetic approaches include ring annulation, cycloaddition, and direct C-H arylation for further functionalization.[3]
A common conceptual pathway involves the preparation of a substituted pyrrolidine precursor which is then cyclized with a suitable dielectrophile or through a sequence of amination and cyclization steps to form the second (piperazine) ring.
Conceptual Protocol: Synthesis of a 1-Substituted Derivative
This protocol outlines a plausible, generalized approach for synthesizing a derivative, illustrating the chemical logic.
Step 1: N-Alkylation of L-Proline Ester
-
Rationale: To introduce the two-carbon linker required for the piperazine ring.
-
Procedure: L-proline methyl ester hydrochloride is dissolved in a polar aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA). 2-Bromoethylamine hydrobromide, with its amine protected (e.g., as a Boc group), is added, and the reaction is stirred at elevated temperature until completion (monitored by TLC/LC-MS).
Step 2: Boc Deprotection
-
Rationale: To free the primary amine for the subsequent cyclization step.
-
Procedure: The product from Step 1 is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with a strong acid (e.g., Trifluoroacetic acid) at room temperature.
Step 3: Intramolecular Reductive Amination
-
Rationale: To form the piperazine ring and create the core scaffold.
-
Procedure: The deprotected amino-ester is subjected to conditions that favor intramolecular cyclization. This can be achieved by reducing the ester to an aldehyde, followed by spontaneous cyclization and reduction of the resulting iminium ion with a reducing agent like sodium triacetoxyborohydride.
Step 4: N-Alkylation at the Piperazine Nitrogen
-
Rationale: To introduce the desired substituent at the N-4 position.
-
Procedure: The resulting octahydropyrrolo[1,2-a]pyrazine is reacted with an appropriate alkyl halide (e.g., Isopropyl iodide for the title compound) in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile.
Step 5: Purification and Characterization
-
Rationale: To isolate the pure target compound and confirm its structure.
-
Procedure: The final product is purified using column chromatography. Its structure and purity are confirmed by NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.
Pharmacological Landscape of Derivatives
While data on 1-isopropyloctahydropyrrolo[1,2-a]pyrazine itself is unavailable, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been explored for a range of biological activities.[3] The rigid scaffold serves as an excellent platform for orienting functional groups to interact with specific receptor binding pockets.
Modulation of Opioid Receptors
A closely related scaffold, octahydro-1H-pyrido[1,2-a]pyrazine, has been successfully utilized to develop potent mu-opioid receptor antagonists.[6] In these studies, the rigid bicyclic system was used to constrain the orientation of an N-phenethyl-type substituent, leading to compounds with subnanomolar affinity (Ki = 0.47 nM) and potent antagonist activity.[6] This demonstrates the utility of the general framework for probing G-protein coupled receptors (GPCRs) and suggests that the octahydropyrrolo[1,2-a]pyrazine scaffold could similarly be used to develop potent and selective opioid receptor modulators.
Translocator Protein (TSPO) Ligands for Anxiolytic Effects
Derivatives of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as ligands for the translocator protein (TSPO).[7] TSPO is a promising target for neuropsychotropic drugs. Certain synthesized compounds exhibited significant anxiolytic activity in mouse models at very low doses (0.001 to 0.100 mg/kg), highlighting the potential of this scaffold in developing treatments for anxiety and other CNS disorders without the side effects associated with benzodiazepines.[7]
Antioxidant and Antimicrobial Activity
Diketopiperazine derivatives of the scaffold, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, have been isolated from natural sources like Streptomyces species.[8][9] These compounds have been shown to possess significant antioxidant and free-radical scavenging properties.[8][9] The antioxidant activity is attributed to the ability of these molecules to scavenge or reduce free radicals.[9] Furthermore, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been reported to exhibit antibacterial, antifungal, and antiviral activities.[3]
Conclusion and Future Directions
The octahydropyrrolo[1,2-a]pyrazine scaffold is a versatile and sterically defined framework with proven potential in drug discovery. While the specific properties of 1-Isopropyloctahydropyrrolo[1,2-a]pyrazine remain to be elucidated, the activities of related analogs strongly suggest its value for further investigation.
Future research should focus on:
-
Targeted Synthesis: The synthesis and biological evaluation of novel, systematically substituted libraries of octahydropyrrolo[1,2-a]pyrazine derivatives, including the specific 1-isopropyl variant.
-
Stereochemical Investigation: Elucidating the structure-activity relationship (SAR) of different stereoisomers at the 8a chiral center.
-
Expanded Biological Screening: Testing new derivatives against a wider range of biological targets, particularly within oncology and neuroscience, where the parent scaffold has shown promise.
By leveraging the chemical tractability and favorable three-dimensional geometry of this scaffold, researchers are well-positioned to develop novel and potent therapeutic agents.
References
-
ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Granik, V.G., et al. (2020). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
An, N., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from.... Retrieved from [Link]
-
NIST. (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines | Request PDF. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 1-Methylpyrrolo[1,2-a]pyrazine (FDB011180). Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Lee, L.H., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]
Sources
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. [frontiersin.org]
